molecular formula C22H23N3OS B2370864 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone CAS No. 851131-39-0

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone

Cat. No. B2370864
CAS RN: 851131-39-0
M. Wt: 377.51
InChI Key: PNYNWXRDFAUTCI-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds similar to 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone have shown significant biological activity against standard strains, displaying antimicrobial and antifungal properties. These compounds were synthesized and characterized, demonstrating their potential in medical applications (Anisetti & Reddy, 2012).

Cardiotonic Activity

Research on similar quinolinone derivatives has indicated cardiotonic activity. These compounds have been evaluated in animal models, showing increased cardiac contractility. This suggests potential therapeutic applications for heart failure patients (Alabaster et al., 1989).

Neurological Applications

Studies on quinoxalinediones with imidazolyl substituents, closely related to the chemical , have revealed their potential in inhibiting excitatory amino acid receptors. This suggests applications in neurological disorders and protection against seizures (Ohmori et al., 1994).

Synthesis of Novel Quinoline Derivatives

Research has been conducted on the synthesis of new quinoline derivatives involving reactions with sulfur nucleophiles. These derivatives have applications in studying various biological systems due to their antitumor, analgesic, antimicrobial, and antioxidant properties (Aleksanyan & Hambardzumyan, 2014).

Ethylene Oligomerization

Nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives, closely related to the chemical , have shown effectiveness in ethylene oligomerization. This implies potential industrial applications in the production of various polymers (Wang, Shen, & Sun, 2009).

Luminescence Sensing

Studies have demonstrated the use of similar compounds in luminescence sensing of benzaldehyde derivatives. This indicates potential in developing fluorescence sensors for detecting specific chemicals (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-16-7-5-11-19(17(16)2)25-14-12-23-22(25)27-15-21(26)24-13-6-9-18-8-3-4-10-20(18)24/h3-5,7-8,10-12,14H,6,9,13,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYNWXRDFAUTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)N3CCCC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylethanone

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